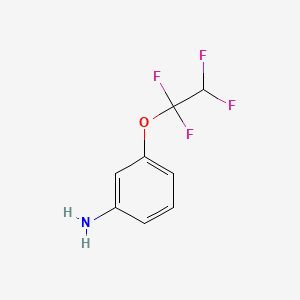

3-(1,1,2,2-Tetrafluoroethoxy)aniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Science

The strategic incorporation of fluorine into organic molecules is a well-established method for modulating the biological and chemical properties of a compound. researchgate.netchimia.ch Fluorinated aniline derivatives are a prime example of this, where the presence of fluorine can significantly influence factors like metabolic stability, lipophilicity, and binding affinity. chimia.ch This makes them highly valuable in fields such as drug discovery and materials science. nbinno.comlew.ro

The 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂) is a fluoroalkoxy substituent that imparts a unique set of properties to the aniline molecule. While research on the trifluoromethoxy (-OCF₃) group is more extensive, the principles can be extended to understand the effects of the tetrafluoroethoxy moiety. beilstein-journals.org The high electronegativity of the fluorine atoms in this group significantly influences the electron density of the aromatic ring, which in turn affects the reactivity and basicity of the amine group. chimia.ch

The presence of the tetrafluoroethoxy group can enhance the lipophilicity of the molecule, which can improve its transport properties in biological systems. beilstein-journals.org Furthermore, the C-F bond is exceptionally strong, and the fluorine atoms can shield adjacent C-H bonds from metabolic attack, thereby increasing the metabolic stability of the compound. chimia.ch The steric bulk of the tetrafluoroethoxy group can also play a role in directing chemical reactions and influencing the conformational preferences of the molecule. nbinno.com

The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. lew.ronih.gov Early work in the 19th century included the synthesis of the first organofluorine compound, methyl fluoride, by Dumas and Péligot in 1835, and the first aromatic C-F bond formation by Schmitt and Lenz in the 1870s. nih.gov However, the extreme reactivity of elemental fluorine made its use in synthesis challenging. nih.gov

A significant turning point was the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings. nih.gov The large-scale production of fluorine became necessary during World War II for the Manhattan Project, which spurred major advancements in fluorine chemistry. lew.ro Since then, the introduction of fluorine into organic molecules has become a common strategy in medicinal chemistry, with a significant percentage of modern pharmaceuticals containing fluorine. lew.roresearchgate.net This is due to the "fluorine effect," where the unique properties of fluorine can lead to improved efficacy and pharmacokinetic profiles of drugs. researchgate.netrsc.org

Scope and Objectives of Research on 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Research into this compound is driven by the need to understand the fundamental properties of this specific fluoroalkoxy aniline and to explore its potential applications.

While the effects of simpler fluoroalkyl groups like trifluoromethyl (-CF₃) are relatively well-understood, the influence of fluoroalkoxy groups such as tetrafluoroethoxy is an area of active investigation. beilstein-journals.org There is a notable lack of extensive literature specifically on this compound, highlighting a gap in the current scientific knowledge. uni.lu Research is needed to fully characterize its reactivity, electronic properties, and conformational behavior. A deeper understanding of how the tetrafluoroethoxy group interacts with the aniline ring and its amine functionality will enable chemists to better predict and utilize its properties in molecular design.

The unique properties conferred by the tetrafluoroethoxy group make this compound a promising candidate for interdisciplinary research. nbinno.com In medicinal chemistry, it can serve as a building block for the synthesis of new drug candidates with potentially enhanced metabolic stability and bioavailability. nbinno.comchimia.ch The field of materials science could explore its use in the development of advanced polymers and liquid crystals, where the polar and stable nature of the C-F bonds can be advantageous. researchgate.net Furthermore, its derivatives could find applications in agrochemicals, contributing to the development of new pesticides and herbicides. nbinno.combeilstein-journals.org The exploration of this compound and its derivatives sits (B43327) at the multidisciplinary interface of chemistry, biology, and materials science. acs.org

Chemical Data for this compound

Below is a table summarizing key chemical data for this compound.

| Property | Value |

| Molecular Formula | C₈H₇F₄NO |

| Molecular Weight | 209.14 g/mol |

| CAS Number | 1805646-73-0 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Data sourced from PubChem. uni.lu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDPEBMCVXNSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061196 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-75-4 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms

Reactivity Profiling of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of an amino group attached to a benzene ring, is the primary center of reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring wikipedia.org. The amino group (-NH2) in aniline is a powerful activating group, meaning it increases the rate of SEAr reactions compared to benzene itself byjus.com. This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic pi-system through resonance wikipedia.orgbyjus.com. This electron donation increases the nucleophilicity of the ring, making it more attractive to electrophiles makingmolecules.com.

The mechanism proceeds through a two-step process:

The electron-rich aromatic ring attacks the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex wikipedia.orgmakingmolecules.com.

A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and completing the substitution makingmolecules.com.

Common electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation wikipedia.orgbyjus.com.

Influence of Electron-Donating and Electron-Withdrawing Groups on Reactivity

Substituents on an aromatic ring significantly influence its reactivity towards electrophilic substitution by either donating or withdrawing electron density.

Electron-Donating Groups (EDGs): The amino group (-NH2) is a strong electron-donating group primarily through resonance. It donates its lone pair of electrons to the ring, increasing the electron density, particularly at the positions ortho and para to the group wikipedia.orgbyjus.com. This makes the ring more reactive towards electrophiles and directs incoming electrophiles to these positions.

Electron-Withdrawing Groups (EWGs): The tetrafluoroethoxy group (-OCH2CF3) exhibits a more complex influence. The oxygen atom can donate electrons via resonance, but the highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect (-I effect) researchgate.net. This inductive effect reduces the electron density of the aromatic ring, making it less reactive.

| Substituent Group | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -NH2 (Amino) | Strongly Electron-Donating (Resonance) | Activating | Ortho, Para |

| -OCHF2CHF2 (Tetrafluoroethoxy) | Electron-Withdrawing (Inductive) | Deactivating | Meta (if dominant) |

Reactions with Electrophiles and Nucleophiles

The reactivity of 3-(1,1,2,2-Tetrafluoroethoxy)aniline is twofold: the aromatic ring reacts with electrophiles, while the amino group itself can act as a nucleophile.

Reactions with Electrophiles: Due to the directing effect of the amino group, electrophiles will preferentially attack the positions ortho and para to it (positions 2, 4, and 6). For instance, in halogenation with bromine water, aniline reacts readily to form 2,4,6-tribromoaniline byjus.com. Similar reactivity can be anticipated for this compound, although the reaction conditions might need adjustment due to the electronic and steric influence of the second substituent.

Reactions with Nucleophiles: The amino group, with its lone pair of electrons, is nucleophilic. It can react with electrophilic centers in other molecules, such as alkyl halides or acyl chlorides, to form substituted amines and amides, respectively. However, nucleophilic aromatic substitution, where a nucleophile replaces a group on the aromatic ring, is generally difficult unless the ring is substituted with very strong electron-withdrawing groups.

Impact of the Tetrafluoroethoxy Group on Reaction Pathways

The tetrafluoroethoxy group at the meta-position relative to the amino group plays a crucial role in modulating the reactivity and selectivity of the molecule.

Electronic and Steric Influence in Chemical Transformations

The tetrafluoroethoxy group influences reactions through a combination of electronic and steric effects wikipedia.org.

Electronic Influence: The four fluorine atoms strongly withdraw electron density through the sigma bonds (inductive effect). This effect deactivates the aromatic ring to some extent, making reactions slightly more difficult compared to unsubstituted aniline. This deactivation counters the strong activation provided by the amino group.

Steric Influence: Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of reagents to nearby reaction sites wikipedia.org. The 1,1,2,2-tetrafluoroethoxy group is sterically demanding. This steric bulk, or steric hindrance, can impede reactions at the adjacent ortho-positions (positions 2 and 4), potentially favoring substitution at the less hindered ortho-position (position 6) wikipedia.orgnih.gov.

| Position on Ring | Relation to -NH2 | Relation to -OCHF2CHF2 | Electronic Activation/Deactivation | Steric Hindrance |

|---|---|---|---|---|

| 2 | Ortho | Ortho | Activated | High |

| 4 | Para | Ortho | Activated | High |

| 5 | Meta | Meta | Deactivated | Low |

| 6 | Ortho | Meta | Activated | Low |

Regioselective Reactions and Selectivity Control

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the final position of substitution is determined by the balance between the directing effects of the two substituents.

The powerful ortho, para-directing amino group dictates that electrophilic attack will occur at positions 2, 4, or 6. However, the steric bulk of the tetrafluoroethoxy group at position 3 hinders the approach of electrophiles to the adjacent positions 2 and 4. Consequently, electrophilic substitution is most likely to occur at position 6, which is activated by the amino group but not significantly sterically hindered by the tetrafluoroethoxy group. The para position (position 4) may also be a site of reaction, particularly with smaller electrophiles, but position 6 is often the major product. This control over the reaction site is a key aspect of synthetic chemistry, allowing for the targeted synthesis of specific isomers.

Advanced Reaction Studies and Applications as a Building Block

This compound is a versatile building block in organic synthesis due to the presence of the reactive aniline functionality and the unique properties conferred by the tetrafluoroethoxy group.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com These reactions are valued for their atom economy, reduced number of purification steps, and their ability to rapidly generate molecular complexity. tcichemicals.comnih.gov Anilines are common components in many well-known MCRs, such as the Ugi and Hantzsch reactions, where they provide the nitrogen atom for the resulting heterocyclic core. nih.gov

This compound can participate in such reactions. For instance, it can be utilized in three-component reactions involving an aldehyde and a 1,3-dicarbonyl compound to synthesize various heterocyclic structures. The aniline nitrogen acts as a nucleophile, initially forming an enamine with the dicarbonyl compound, which then participates in further transformations. smolecule.com The tetrafluoroethoxy group can influence the reactivity and solubility of the starting material and the final product, which can be advantageous in certain synthetic applications.

Pyrroles are important heterocyclic motifs found in many biologically active compounds and materials. semanticscholar.org The Paal-Knorr synthesis is a classic method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as this compound. uctm.edu

In a related approach, this aniline derivative can react with α-bromoacetaldehyde acetal and 1,3-dicarbonyl compounds in the presence of a catalyst like aluminum chloride. smolecule.com The reaction proceeds through the initial formation of an enamine, which then undergoes intramolecular electrophilic substitution to yield diverse pyrrole derivatives. smolecule.com The presence of the 1,1,2,2-tetrafluoroethoxy substituent on the aniline ring can modulate the electronic properties of the resulting pyrrole, potentially leading to novel applications. Various synthetic strategies for pyrroles are known, and the choice of method often depends on the desired substitution pattern on the pyrrole ring. uctm.edusemanticscholar.org

The unique structural and electronic properties imparted by fluorine-containing substituents make them valuable in the design of modern agrochemicals. The 1,1,2,2-tetrafluoroethoxy group, in particular, can enhance properties such as metabolic stability and lipophilicity, which are crucial for the efficacy of pesticides.

This compound serves as a key intermediate in the synthesis of certain agrochemicals. smolecule.com It is used in the development of insect growth regulators. smolecule.com A structurally related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (B26387), is a known intermediate for the insecticide hexaflumuron (B1673140). sfdchem.com This highlights the importance of the tetrafluoroethoxy aniline scaffold in creating active ingredients for crop protection. The synthesis of these agrochemicals often involves the reaction of the aniline with other building blocks to construct the final complex molecule.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound and to understanding its chemical structure.

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹⁹F, and ¹³C NMR spectra provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the single proton of the tetrafluoroethoxy group (-OCHF₂). The aromatic protons would appear as a complex multiplet pattern in the typical aromatic region (~6.5-7.5 ppm). The chemical shift of the amine protons can vary and may appear as a broad singlet. The most characteristic signal is the proton on the tetrafluoroethoxy group, which is anticipated to be a triplet of triplets due to coupling with the two adjacent fluorine atoms and long-range coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. The spectrum is expected to show two distinct signals for the two types of fluorine environments in the -CF₂CF₂H group. The fluorine atoms adjacent to the oxygen (-OCF₂-) and the terminal fluorine atoms (-CF₂H) will have different chemical shifts and will show coupling to each other and to the proton, resulting in complex multiplets. The technology for obtaining fluorine NMR spectra is similar to that for proton NMR, but the range of chemical shifts is much larger, providing high sensitivity to the local electronic environment. biophysics.org

¹³C NMR: The ¹³C NMR spectrum would reveal all the unique carbon environments in the molecule. This includes four distinct signals for the aromatic carbons, with their chemical shifts influenced by the amine and tetrafluoroethoxy substituents. Additionally, two signals corresponding to the two carbons of the tetrafluoroethoxy group are expected, showing characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.5 - 7.5 | m | Aromatic protons (4H) |

| ¹H | Variable (broad) | s | -NH₂ (2H) |

| ¹H | ~5.9 - 6.4 | tt | -OCHF₂ (1H) |

| ¹⁹F | ~ -90 | m | -OCF₂- |

| ¹⁹F | ~ -135 | dt | -CF₂H |

| ¹³C | ~110 - 150 | - | Aromatic carbons |

| ¹³C | ~115 - 125 | t | -OCF₂- |

| ¹³C | ~108 - 118 | t | -CF₂H |

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be dominated by absorptions corresponding to the amine, the aromatic ring, the ether linkage, and the carbon-fluorine bonds.

Key expected vibrational bands include:

N-H Stretching: Two distinct bands in the range of 3350-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching of a primary amine. For aniline (B41778) itself, these peaks appear at 3356 cm⁻¹ and 3433 cm⁻¹. researchgate.net

C-H Aromatic Stretching: Signals typically appear just above 3000 cm⁻¹.

C=C Aromatic Stretching: A series of absorptions between 1450 and 1600 cm⁻¹.

C-O-C Stretching: Strong absorptions from the ether linkage are expected in the 1050-1250 cm⁻¹ region.

C-F Stretching: Very strong and intense absorption bands are characteristic of C-F bonds and are typically found in the 1000-1300 cm⁻¹ region. These may overlap with the C-O-C stretching bands.

Table 2: Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

| 1000 - 1300 | C-F Stretch | Tetrafluoroethyl Group |

| 1050 - 1250 | C-O-C Stretch (asymmetric) | Aryl Ether |

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a molecule. For this compound (C₈H₇F₄NO), the molecular weight is approximately 209.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 209.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for anilines and ethers include:

Alpha-cleavage: Cleavage of bonds adjacent to the amine and ether functional groups is common. libretexts.org

Loss of Fluorine-Containing Groups: Fragmentation involving the loss of HF (m/z 20) or parts of the tetrafluoroethoxy side chain is likely for fluorinated compounds. whitman.edu A significant fragment could correspond to the loss of the ·CHF₂CF₂O radical.

The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. whitman.edu

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is primarily determined by the aniline chromophore.

Aniline typically displays two main absorption bands:

A strong primary band around 230-240 nm, attributed to a π → π* transition within the benzene ring.

A weaker secondary band (B-band) around 280-290 nm, which is also a π → π* transition but is sensitive to substitution. researchgate.net

The presence of the amino (-NH₂) group, an auxochrome, shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to benzene. bspublications.net The lone pair of electrons on the nitrogen atom extends the conjugation with the aromatic π-system. The 3-(1,1,2,2-Tetrafluoroethoxy) substituent, being an electron-withdrawing group, may cause a shift in these absorption maxima. The interaction of the non-bonding electrons on the ether oxygen and the amine nitrogen with the aromatic ring can lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), are used to model the electronic structure and geometry of molecules, providing insights that complement experimental data.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine the most stable three-dimensional conformation (optimized geometry) of this compound. nih.gov These calculations minimize the molecule's energy to predict structural parameters.

Key insights from a DFT geometry optimization would include:

Bond Lengths: Precise calculated lengths for C-C bonds in the aromatic ring, the C-N bond of the amine, the C-O bond of the ether, and the C-F bonds.

Dihedral Angles: These describe the rotation around single bonds, such as the C-O bond, determining the orientation of the tetrafluoroethoxy group relative to the aniline ring.

Pyramidalization at Nitrogen: DFT can quantify the degree of pyramidalization of the -NH₂ group, indicating whether it is perfectly planar with the aromatic ring or slightly out of plane.

These computational results provide a detailed molecular model that helps in the interpretation of spectroscopic data and in understanding the molecule's reactivity and physical properties.

Table 3: Predicted Geometrical Parameters from DFT Calculations for this compound

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aromatic)-N | ~1.40 Å |

| Bond Length | C(aromatic)-O | ~1.37 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-N-H | ~112° |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | Variable (defines conformation) |

Density Functional Theory (DFT) Calculations for Optimized Geometries

Correlation with Experimental X-ray Diffraction Data

While experimental single-crystal X-ray diffraction (XRD) data for this compound is not publicly available, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool for its molecular geometry. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable, energy-minimized conformation of the molecule. chemmethod.comtandfonline.com

When experimental data becomes available, a direct comparison between the XRD structure and the DFT-optimized geometry provides validation for the computational model. Key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles are compared. Typically, a high correlation coefficient (R² > 0.98) and a regression slope close to 1.0 for plots of calculated versus experimental parameters indicate excellent agreement. chemmethod.com Such a correlation confirms that the computational model accurately represents the molecule's three-dimensional structure. Discrepancies between the solid-state experimental data and gas-phase theoretical calculations can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. tandfonline.com

Table 1: Hypothetical Comparison of Key Geometric Parameters for this compound This table illustrates how a comparison between experimental XRD and calculated DFT data would be presented. The values are representative examples.

| Parameter | Bond/Angle | Calculated (DFT) | Experimental (XRD) | Difference |

|---|---|---|---|---|

| Bond Length (Å) | C(aromatic)-N | 1.395 | 1.398 | -0.003 |

| Bond Length (Å) | C(aromatic)-O | 1.370 | 1.372 | -0.002 |

| Bond Length (Å) | O-C(ethoxy) | 1.435 | 1.433 | +0.002 |

| Bond Angle (°) | C-N-H | 112.5 | 112.1 | +0.4 |

| Bond Angle (°) | C-O-C | 118.0 | 117.8 | +0.2 |

| Dihedral Angle (°) | C-C-O-C | 15.5 | 14.9 | +0.6 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for gauging molecular stability and reactivity. emerginginvestigators.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, the electronic properties are influenced by both the electron-donating amino (-NH₂) group and the electron-withdrawing tetrafluoroethoxy group. The amino group, a strong π-donor, significantly raises the energy of the HOMO, which is primarily localized on the aniline ring and the nitrogen atom. Conversely, the highly electronegative fluorine atoms in the tetrafluoroethoxy group exert a strong inductive (-I) effect, which tends to lower the energy of both the HOMO and LUMO. researchgate.net Studies on other fluorinated benzenes and anilines have shown that increasing fluorination generally lowers the HOMO and LUMO energy levels. researchgate.netnih.gov The net effect on the HOMO-LUMO gap will depend on the balance of these competing electronic influences. DFT calculations are routinely used to compute the energies of these orbitals and predict the Egap. researchgate.net

Table 2: Representative FMO Energies and Gaps for Aniline and Related Compounds Calculated using DFT (B3LYP functional). Values are illustrative and depend on the specific computational method.

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| Aniline | -5.45 | -0.30 | 5.15 |

| 4-Fluoroaniline | -5.52 | -0.38 | 5.14 |

| Pentafluoroaniline | -6.25 | -1.15 | 5.10 |

| This compound (Predicted Trend) | -5.8 to -6.1 | -0.8 to -1.0 | ~5.0 |

Natural Bond Orbital (NBO) Analysis and Charge Separation

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.de This method is invaluable for quantifying charge distribution, charge transfer, and intramolecular stabilizing interactions such as hyperconjugation. fluorine1.ru

In this compound, NBO analysis would reveal significant charge separation due to the presence of highly electronegative atoms. The fluorine atoms would carry a substantial negative partial charge, which in turn would induce a positive partial charge on the adjacent carbon atoms of the ethoxy group. The nitrogen atom of the amine group and the oxygen atom of the ether linkage would also be regions of negative charge, while the hydrogen atoms of the amine group would be positively charged. fluorine1.rufluorine1.ru

Furthermore, NBO analysis quantifies delocalization effects through second-order perturbation theory, which evaluates the stabilization energy (E(2)) from donor-acceptor interactions. fluorine1.ru Key interactions in this molecule would include the donation of electron density from the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aromatic ring, a classic example of resonance that contributes to the electron-donating character of the amine group. Similar interactions would occur from the oxygen lone pairs (LP(O)) to adjacent antibonding σ* orbitals. These analyses provide a quantitative measure of the electronic effects that govern the molecule's structure and reactivity. researchgate.net

Table 3: Predicted Natural Atomic Charges for this compound from NBO Analysis Values are hypothetical, based on expected trends for similar functional groups.

| Atom/Group | Predicted Natural Charge (e) |

|---|---|

| Amine Nitrogen (N) | -0.85 to -0.95 |

| Amine Hydrogens (H) | +0.40 to +0.45 |

| Aromatic Carbons (C) | -0.20 to +0.15 |

| Ether Oxygen (O) | -0.60 to -0.70 |

| Fluorine Atoms (F) | -0.45 to -0.55 |

| Ethoxy Carbons (C) | +0.20 to +0.90 |

Time-Dependent DFT (TD-DFT) for Electronic Transition States

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for studying the excited states of molecules and predicting their electronic absorption spectra (e.g., UV-Vis spectra). mdpi.com It calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. nih.gov By calculating the energies of various electronic transitions and their corresponding oscillator strengths (a measure of the transition probability), TD-DFT can simulate a molecule's UV-Vis spectrum, predicting the wavelength of maximum absorption (λmax). researchgate.net

For this compound, the most significant electronic transitions would likely be π → π* transitions within the aniline aromatic system. nih.gov The HOMO → LUMO transition is often the lowest energy transition and corresponds to the λmax. TD-DFT calculations, often performed with hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP, can provide detailed insights into the nature of each excited state, identifying which molecular orbitals are involved in the transition. mdpi.comchemrxiv.org This information is critical for designing molecules with specific photophysical properties, such as dyes, sensors, or photostabilizers.

Table 4: Illustrative TD-DFT Output for the Lowest Energy Electronic Transitions This table shows the type of data generated from a TD-DFT calculation. Values are hypothetical.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.65 | 267 | 0.085 | HOMO → LUMO (95%) |

| S0 → S2 | 5.10 | 243 | 0.015 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 5.35 | 232 | 0.120 | HOMO → LUMO+1 (92%) |

Molecular Simulations and Force Fields for Fluorinated Substances

Molecular dynamics (MD) simulations are indispensable for studying the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. mdpi.commdpi.com The accuracy of these simulations hinges on the quality of the underlying potential energy function, known as the force field. nih.gov Developing accurate force fields for fluorinated compounds presents unique challenges due to fluorine's high electronegativity, low polarizability, and small size, which lead to complex electrostatic and van der Waals interactions. nih.gov

Standard force fields like the General Amber Force Field (GAFF) may require refinement to accurately model organofluorine compounds. researchgate.net Specialized parameter sets have been developed for fluorinated molecules, such as those for fluorinated aromatic amino acids for the AMBER ff15ipq protein force field. acs.orgbiorxiv.org The parameterization process involves fitting atomic charges, bond lengths, angles, and dihedral terms to high-level quantum mechanical calculations or experimental data to reproduce the molecule's conformational energies and interaction potentials accurately. biorxiv.orgacs.org For this compound, a custom-parameterized or carefully validated force field would be essential for conducting meaningful MD simulations to predict properties like solvation free energy, diffusion coefficients, or binding affinities.

Computational Prediction of Thermodynamic Parameters (e.g., Enthalpies of Formation)

The standard enthalpy of formation (ΔHf°) is a key thermodynamic parameter that quantifies the stability of a compound relative to its constituent elements in their standard states. While experimental determination through calorimetry is possible, computational chemistry offers a powerful and often more accessible alternative for its prediction. mdpi.com

High-accuracy composite methods like Gaussian-n (e.g., G4) theory or Complete Basis Set (CBS) methods can predict ΔHf° with near chemical accuracy (typically within 1-2 kcal/mol). arxiv.org However, these methods are computationally expensive. A more common approach for larger molecules is to use DFT in conjunction with isodesmic or homodesmotic reaction schemes. arxiv.orgugm.ac.id In these schemes, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for significant cancellation of systematic errors in the DFT calculations, leading to a more accurate prediction of the reaction enthalpy, from which the ΔHf° of the target molecule can be derived if the enthalpies of the other reaction components are known. ugm.ac.id For this compound, an isodesmic reaction could involve reacting aniline and a simple fluorinated ether to form the target molecule and a simpler, well-characterized byproduct.

Table 5: Enthalpies of Formation for Related Compounds Values are for the gas phase at 298.15 K. Computational predictions are highly dependent on the level of theory.

| Compound | ΔHf° (kJ/mol) | Method |

|---|---|---|

| Aniline (C₆H₅NH₂) | 87.1 ± 0.5 | Experimental (ATcT) |

| Fluorobenzene (B45895) (C₆H₅F) | -110.3 ± 0.7 | Experimental |

| 1,1,2,2-Tetrafluoroethane (CHF₂CHF₂) | -849.8 | Computational (G3) |

| This compound | -750 to -800 (Estimated) | Computational Prediction |

Medicinal Chemistry and Biological Applications

Design and Development of Fluorinated Drugs

The introduction of fluorine into a potential drug molecule is a deliberate strategy aimed at optimizing its pharmacokinetic and pharmacodynamic properties. researchgate.net The presence of even a single fluorine atom or a fluorinated group can dramatically alter a compound's potency, selectivity, and metabolic profile. nih.gov

Fluorine's most significant impact stems from its high electronegativity, which alters the electronic distribution within a molecule. tandfonline.com This has several downstream effects on bioavailability and biological interactions:

Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.govresearchgate.net This is particularly true for fluoro-arenes. nih.gov Groups like the tetrafluoroethoxy moiety (-OCHF₂CF₂) can fine-tune the lipophilicity to achieve an optimal balance for membrane permeability and solubility. mdpi.com

pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa (increase the acidity or decrease the basicity) of nearby functional groups. nih.govtandfonline.com For anilines, this is a critical modification. The 3-(1,1,2,2-tetrafluoroethoxy) group reduces the basicity of the aniline (B41778) nitrogen. This can improve bioavailability by increasing the proportion of the uncharged species that can more readily permeate biological membranes. tandfonline.com

Receptor Binding: Fluorine can enhance binding affinity to target proteins. tandfonline.comresearchgate.net This can occur through direct interactions with the protein or indirectly by influencing the conformation of the drug molecule to better fit the binding site. researchgate.net

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For fluorinated anilines, the position and nature of the fluorine substitution are critical.

The aniline moiety is a common scaffold in drug discovery. umich.edu Modifying the aniline ring with electron-withdrawing groups like tetrafluoroethoxy can have predictable effects. In the case of 3-(1,1,2,2-tetrafluoroethoxy)aniline, the substituent at the meta-position influences the electronic properties of the entire molecule. This modification can alter how the aniline portion of a larger molecule interacts with its biological target. For example, studies on other aniline-based compounds have shown that modifying substituents on the aniline ring can tune properties for specific biological applications, such as bioimaging. rsc.org While specific SAR studies for this compound are not broadly published, the principles of medicinal chemistry suggest its utility in creating analogues of existing aniline-based drugs to improve their properties.

Fluorinated anilines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). google.comgoogle.com Their value lies in their ability to introduce a fluorinated motif into a larger, more complex molecule at a strategic point in the synthesis. The use of fluorinated building blocks is a dominant approach in drug discovery. nih.govtandfonline.com Compounds like 4-(trifluoromethoxy)aniline (B150132) and other fluorinated anilines serve as key starting materials for drug candidates with improved pharmacological profiles. nbinno.com The commercial availability of this compound as a building block indicates its use in the development of new chemical entities in the pharmaceutical and agrochemical industries. google.combldpharm.com

A significant challenge in drug development is ensuring a compound remains in the body long enough to exert its therapeutic effect. Many drug candidates fail due to rapid metabolic breakdown.

Blocking Metabolic Sites: Fluorine substitution is a widely used tactic to block metabolically vulnerable sites on a molecule. tandfonline.combohrium.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes. nih.gov For instance, replacing a metabolically labile methoxy (B1213986) group (-OCH₃) with a tetrafluoroethoxy group (-OCF₂CF₂H) can prevent O-dealkylation, a common metabolic pathway. The trifluoromethoxy group is noted for providing metabolic stability by resisting enzymatic degradation. mdpi.com

Global Metabolic Effects: The introduction of a trifluoromethyl group has been shown to have a "global" protective effect, reducing metabolism at other sites on the molecule, not just the site of fluorination. nih.gov This is attributed to the electronic changes the fluorine imparts on the entire molecule.

Improved Pharmacokinetic Profile: By increasing metabolic stability, fluorination can prolong a drug's half-life, leading to improved pharmacokinetic profiles. nih.govresearchgate.net This can allow for less frequent dosing, improving patient compliance. The introduction of a tetrafluorocyclohexyl group, for example, has been shown to systematically enhance metabolic stability in a series of compounds. nih.gov

| Functional Group | Relative Metabolic Stability | Common Metabolic Pathway | Effect of Fluorination |

|---|---|---|---|

| -CH₃ (Methyl) | Low to Moderate | Hydroxylation | Replacement with -CF₃ blocks oxidation. |

| -OCH₃ (Methoxy) | Low | O-dealkylation | Replacement with -OCF₃ or -OCF₂CF₂H prevents cleavage. |

| Aromatic C-H | Moderate | Aromatic Hydroxylation | Substitution with C-F blocks oxidation at that position. |

Hydrogen Bonds: Fluorine is considered a weak hydrogen bond acceptor. nih.govnih.gov However, numerous short contacts between fluorine atoms and protein backbones are observed in crystal structures. acs.orgfigshare.com These interactions, though modest in strength, can collectively contribute to binding affinity. researchgate.net The optimal geometry for these bonds is often forced by stronger, neighboring interactions. nih.govnih.gov

Dipole-Dipole and Electrostatic Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole and electrostatic interactions with polar residues in a protein binding site. soci.org The tetrafluoroethoxy group in this compound creates a significant dipole moment that can be exploited for molecular recognition.

π-Interactions: The electron-withdrawing nature of the tetrafluoroethoxy group influences the electron density of the aniline's aromatic ring. This can modulate π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

| Interaction Type | Involvement of Fluorine | Significance in Binding |

|---|---|---|

| Hydrogen Bonding | Fluorine acts as a weak H-bond acceptor. | Contributes modestly to binding energy; often geometrically constrained. nih.govnih.gov |

| Dipole-Dipole | The strong dipole of the C-F bond interacts with polar protein groups. soci.org | Contributes to ligand orientation and affinity. |

| Orthogonal Multipolar Interactions | Interaction between the C-F bond dipole and the quadrupole of an amide group. | Can provide additional stability beyond lipophilicity benefits. |

Specific Applications of Fluorinated Anilines in Medicinal Chemistry

Fluorinated anilines are integral components of numerous approved drugs across various therapeutic areas. For example, the trifluoromethyl-aniline moiety is present in Teriflunomide, an immunomodulatory drug used to treat multiple sclerosis. drugbank.com Another example is the use of halogenated 4-anilinopiperidines as precursors in the synthesis of fentanyl analogues, highlighting the importance of the aniline scaffold. federalregister.gov

While there are no widely marketed drugs that explicitly contain the this compound substructure as of the latest reports, its role as a commercially available building block signifies its application in discovery and preclinical development programs. bldpharm.com Researchers utilize such building blocks to synthesize novel compounds for testing against a wide range of biological targets. The unique combination of a tetrafluoroethoxy group and an aniline core provides a valuable scaffold for developing new inhibitors and modulators with potentially enhanced metabolic stability and cellular permeability.

Precursor to Insect Growth Regulators (e.g., Hexaflumuron (B1673140) Intermediate)

While direct applications of this compound are not extensively documented, its chlorinated derivative, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (B26387), is a crucial intermediate in the production of the insect growth regulator, hexaflumuron. quimicaorganica.orgorientjchem.orgechemi.com Hexaflumuron is a benzoylurea (B1208200) insecticide that functions by inhibiting chitin (B13524) synthesis in insects, leading to their death during molting. researchgate.netijcce.ac.irchemdad.com

The synthesis of hexaflumuron typically involves the reaction of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline with 2,6-difluorobenzoyl isocyanate. mdpi.com It is plausible that this compound serves as a precursor to the key chlorinated intermediate, which is then used in the final steps of hexaflumuron synthesis. The production of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline can be achieved through the chlorination of the parent aniline compound.

Table 1: Key Compounds in the Synthesis of Hexaflumuron

| Compound Name | Role |

|---|---|

| This compound | Potential Precursor |

| 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | Key Intermediate quimicaorganica.orgorientjchem.orgechemi.com |

| 2,6-Difluorobenzoyl isocyanate | Reactant |

Development of Fluoroquinolone Derivatives

The development of new fluoroquinolone derivatives is an active area of research aimed at overcoming antibiotic resistance and expanding the spectrum of activity. The general synthesis of fluoroquinolones often involves the use of substituted anilines. quimicaorganica.orgresearchgate.net For instance, the synthesis of 7-haloanilino-8-nitrofluoroquinolone derivatives has been described, highlighting the utility of aniline compounds in creating novel fluoroquinolone structures. acs.org The incorporation of fluorine-containing substituents is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. nih.gov However, at present, there is a lack of specific documented evidence detailing the use of this compound as a direct precursor in the synthesis of fluoroquinolone derivatives.

Carbonic Anhydrase Inhibition Enhancement

Carbonic anhydrase inhibitors are a class of pharmaceuticals with a range of clinical applications, including the treatment of glaucoma, epilepsy, and acute mountain sickness. nih.govnih.govsemanticscholar.org These drugs act by inhibiting the carbonic anhydrase enzyme, which is involved in various physiological processes. The molecular structure of these inhibitors often includes sulfonamide or other specific functional groups that are key to their inhibitory activity. While the introduction of fluorine atoms into drug molecules can enhance their properties, there is currently no specific research available that demonstrates the use of this compound or its derivatives as carbonic anhydrase inhibitors or in the enhancement of carbonic anhydrase inhibition.

Potential in Cancer Research and Anticancer Agents

The search for novel anticancer agents is a critical area of pharmaceutical research. Aniline derivatives have been explored as potential scaffolds for the development of new cancer therapies. arctomsci.comnih.gov For example, research into benzothiazole (B30560) aniline derivatives and their platinum complexes has shown promising anticancer activity. nih.gov The inclusion of fluorine in molecules can also contribute to their potential as anticancer drugs. mdpi.com Despite the general interest in fluorinated anilines for cancer research, there is a lack of specific studies focusing on this compound or its direct derivatives as potential anticancer agents.

Advanced Materials Science Applications

Incorporation into Polymers and Coatings

The incorporation of fluorinated monomers like 3-(1,1,2,2-Tetrafluoroethoxy)aniline into polymer backbones can impart a range of desirable properties. The presence of fluorine is known to significantly alter the surface energy, chemical resistance, and thermal stability of materials.

Influence on Water and Oil Repellency

Fluorinated polymers are well-regarded for their hydrophobic and oleophobic properties, which lead to excellent water and oil repellency. This is a direct consequence of the low surface energy conferred by fluorine atoms. daikinchemicals.com The C-F bond is highly stable, and the cohesive energy between fluorochemical molecules is low, resulting in surfaces that are not easily wetted by liquids with higher surface tension, such as water and oil. daikinchemicals.com When incorporated into polymers and coatings, the tetrafluoroethoxy group of this compound would be expected to migrate to the surface, creating a low-energy interface that repels water and oils. This can lead to the development of self-cleaning surfaces and materials with enhanced resistance to soiling and staining. daikinchemicals.com For instance, composite films with fluorinated components have demonstrated significantly increased water contact angles, a key indicator of hydrophobicity. bohrium.com Coatings containing hydrophobic particulate metal or metalloid oxides are also known to produce a striking water-repellent character. google.com

Effects on Flexibility and Film-Forming Properties

The introduction of fluorinated side chains can influence the flexibility and film-forming characteristics of polymers. While rigid aromatic backbones in polymers like polyimides contribute to high thermal stability, they can also lead to brittleness. vt.edu The incorporation of flexible ether linkages, such as the ethoxy group in this compound, can enhance the processability and flexibility of the resulting polymers, making them more suitable for applications requiring the formation of thin, uniform films. researchgate.net Research on fluorinated polyimides has shown that they can be amorphous and exhibit excellent solubility in common organic solvents, facilitating the creation of tough and flexible films. researchgate.net The ability to form high-quality, self-supporting films is crucial for applications in flexible electronics and advanced coatings. cjps.org

Development of Electroactive Fluorinated Poly(amic acid)s

Poly(amic acid)s are precursors in the synthesis of high-performance polyimides. vt.edu The incorporation of electroactive moieties into the poly(amic acid) backbone can lead to the development of "smart" materials with applications in sensors, electrochromic devices, and anti-corrosion coatings. scitechnol.comrsc.orgresearchgate.net Aniline (B41778) and its oligomers are known to be electroactive. nih.gov By using a diamine monomer derived from or containing the this compound structure, it is theoretically possible to synthesize electroactive fluorinated poly(amic acid)s.

The general synthetic route involves the polycondensation of a diamine and a dianhydride in a polar aprotic solvent to form the poly(amic acid). rsc.orgmdpi.com The resulting electroactive fluorinated poly(amic acid) could then be converted into a polyimide with tailored electronic and physical properties. scitechnol.comrsc.org Such polymers could exhibit reversible redox behavior, making them suitable for applications where electrical properties need to be modulated. scitechnol.comresearchgate.net

Optoelectronic Device Applications

The electronic properties of this compound make it a candidate for use in organic optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells and LEDs

In many PSC and OLED architectures, a hole-transporting material (HTM) is a critical component for efficient device operation. nih.govmdpi.com The HTM facilitates the extraction and transport of holes from the active layer to the electrode. mdpi.com Small organic molecules are often used as HTMs, and their performance is highly dependent on their molecular structure and electronic properties. nih.govresearchgate.net

Aniline-based derivatives have been explored as effective HTMs. youtube.com The incorporation of fluorine atoms into the structure of HTMs is a common strategy to fine-tune their electronic properties and enhance device stability. youtube.com Given its structure, this compound could serve as a building block for novel HTMs.

Table 1: Key Properties of Ideal Hole-Transporting Materials

| Property | Desired Characteristic |

| HOMO Energy Level | Aligned with the valence band of the perovskite for efficient hole extraction. mdpi.com |

| Hole Mobility | High mobility to facilitate efficient charge transport. mdpi.com |

| Thermal Stability | High glass transition temperature to ensure long-term device stability. mdpi.com |

| Solubility | Good solubility for solution-based processing. youtube.com |

| Film-Forming Property | Ability to form uniform, pinhole-free films. |

Influence of Fluorination on HOMO Levels and Device Performance

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for an HTM. wikipedia.orgossila.com The HOMO level, in particular, must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction and minimize energy loss. mdpi.com

While no specific experimental data for HTMs based on this compound is currently available, computational studies on related fluorinated aniline oligomers have shown that the introduction of fluorine can systematically tune the electronic properties. jmest.org It is anticipated that the tetrafluoroethoxy group would similarly influence the electronic structure, potentially leading to HTMs with desirable HOMO levels for high-performance perovskite devices.

Other Material Science Applications

The primary application of this compound in material science is as a monomer for the synthesis of fluorinated polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and electrical properties. The introduction of the 1,1,2,2-tetrafluoroethoxy group into the polymer backbone via the aniline monomer can significantly modify these properties.

Fluorinated polyimides are actively researched for applications in microelectronics and aerospace due to their low dielectric constants and high thermal stability. The presence of fluorine atoms is known to decrease the dielectric constant of polyimides, which is a critical requirement for insulating materials in high-frequency electronic applications to minimize signal delay and power dissipation. While specific research detailing the use of this compound is not extensively available in public literature, the general principles of incorporating fluorinated moieties suggest its potential in this area.

The synthesis of polyimides from fluorinated diamines like this compound typically involves a two-step polycondensation reaction with an aromatic dianhydride. The resulting polyamic acid is then converted to the final polyimide through thermal or chemical imidization. The properties of the resulting polyimide are influenced by the structure of both the diamine and the dianhydride.

Research on analogous fluorinated diamines provides insight into the expected properties of polymers derived from this compound. For instance, studies on polyimides synthesized from other fluorine-containing diamines have demonstrated enhanced solubility, lower moisture absorption, and improved optical transparency in addition to lower dielectric constants.

While detailed research findings and specific data tables for polymers derived solely from this compound are not readily found in the surveyed literature, the established effects of fluorination in polyimides provide a strong indication of its potential contributions to advanced materials.

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Studies

The environmental fate of a chemical is determined by its susceptibility to various degradation processes and its tendency to partition between air, water, soil, and biota. For fluorinated compounds, the strength of the carbon-fluorine bond is a primary factor governing their environmental behavior. mdpi.com

Biodegradation involves the breakdown of organic compounds by microorganisms. Studies on fluorinated aniline (B41778) derivatives show that the degree of fluorine substitution significantly affects their biodegradability. Research on mono-, di-, and trifluoroanilines demonstrated that as the number of fluorine atoms increases, the time required for microbial cultures to adapt and degrade the compound lengthens considerably. nih.gov For instance, the enrichment time for mixed bacterial cultures to degrade 4-Fluoroaniline (4-FA), 2,4-Difluoroaniline (2,4-DFA), and 2,3,4-Trifluoroaniline (2,3,4-TFA) was 26, 51, and 165 days, respectively. nih.gov This suggests that the tetrafluoroethoxy group in 3-(1,1,2,2-Tetrafluoroethoxy)aniline would likely confer a high degree of resistance to biodegradation.

The maximum specific degradation rates also decrease with increased fluorination, highlighting the challenge microorganisms face in metabolizing these compounds. nih.gov

Table 1: Aerobic Degradation Rates of Fluoroanilines (FAs) by Mixed Bacterial Cultures

| Compound | Maximum Specific Degradation Rate (mg FA / g VSS h) |

|---|---|

| 4-Fluoroaniline (4-FA) | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 8.84 ± 0.93 |

VSS: Volatile Suspended Solids (a measure of microbial biomass) Source: Adapted from Zhao et al., 2015 nih.gov

Photolysis, or degradation by light, is another important environmental process. nih.gov For many fluorinated pesticides and pharmaceuticals, direct photolysis occurs when the molecule absorbs sunlight, leading to bond cleavage. nih.gov Indirect photolysis can also occur, mediated by other substances in the water. nih.gov While hydrolysis of fluorinated compounds is often slow, photolytic reactions can be a more significant degradation pathway. nih.gov However, photolysis can also lead to the formation of other stable and persistent fluorinated byproducts. nih.govnsf.gov

The tendency of a chemical to adsorb to soil and sediment particles affects its mobility in the environment. nih.gov Compounds that adsorb strongly are less likely to leach into groundwater but may persist in the soil column. Key factors influencing adsorption include the organic carbon content of the soil and the chemical's properties, such as its water solubility. nih.gov

Fluorinated organic compounds are a class of chemicals known for their exceptional persistence. researchgate.netwiley.com The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by chemical, biological, and photolytic processes. wikipedia.orgmdpi.com This inherent stability is the primary reason for the environmental persistence of compounds like per- and polyfluoroalkyl substances (PFAS). mdpi.comnih.gov

This resistance to breakdown means that once released, these compounds can remain in the environment for extended periods, potentially for decades or longer. researchgate.netmdpi.com This persistence allows for their accumulation in various environmental compartments and subsequent transport to remote regions far from their original source. wikipedia.orgmit.edu The tetrafluoroethoxy moiety in this compound strongly suggests that this compound would share the characteristic high persistence of other polyfluorinated chemicals. nih.govnih.gov

Mechanistic Toxicology of Fluorinated Anilines

Mechanistic toxicology seeks to understand how a chemical exerts its effects at a molecular level. For fluorinated anilines, this involves studying their biotransformation and interaction with metabolic enzyme systems.

Biotransformation is the process by which living organisms modify chemical compounds, which primarily occurs in the liver. nih.gov This process typically involves two phases of reactions. Phase I reactions, often oxidative, introduce or expose functional groups, while Phase II reactions conjugate the molecule with endogenous substances to increase water solubility and facilitate excretion. nih.gov

For fluorinated compounds, biotransformation can be limited or follow unique pathways. nih.govresearchgate.net The metabolism of some fluorinated drugs and chemicals can lead to the cleavage of the C-F bond, releasing fluoride ions. nih.gov In other cases, metabolism can produce toxic fluorinated metabolites, such as fluoroacetate, which can disrupt cellular energy production. nih.govnih.gov The specific biotransformation pathways for this compound have not been extensively documented, but it is plausible that metabolism could occur on the aniline ring (e.g., hydroxylation) or involve the ether linkage, potentially leading to the formation of various fluorinated and non-fluorinated metabolites.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in Phase I biotransformation of a vast array of foreign compounds (xenobiotics). nih.gov These enzymes are known to catalyze oxidative reactions, including the metabolism of fluorinated anesthetics and other drugs. nih.gov

CYP enzymes can mediate the oxidative defluorination (a form of dehalogenation) of some fluorinated compounds. researchgate.net For example, the metabolism of the anesthetic enflurane to inorganic fluoride is catalyzed predominantly by the CYP2E1 isoform. nih.gov While fluorination can sometimes increase metabolic stability against CYP enzymes, metabolic defluorination does occur and is a concern due to the potential toxicity of the released fluoride. nih.govresearchgate.net It is highly probable that the biotransformation of this compound, particularly oxidation of the aromatic ring, would be mediated by cytochrome P450 enzymes. The extent to which these enzymes could also catalyze the dehalogenation of the highly stable tetrafluoroethoxy group remains a key area for further research.

Oxidative Stress and Antioxidant Defense Systems

The introduction of foreign compounds, or xenobiotics, into a biological system can disrupt the delicate balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense systems to neutralize them, a condition known as oxidative stress. Aniline and its derivatives have been shown to induce oxidative stress, which is considered a key mechanism in their toxicity nih.govnih.gov.

The metabolism of aniline compounds can lead to the formation of reactive intermediates that can directly generate ROS or deplete the cell's primary antioxidants, such as glutathione (GSH). This depletion impairs the cell's ability to scavenge free radicals, leading to damage of cellular macromolecules, including lipids, proteins, and DNA. Studies on aniline have demonstrated its capacity to cause lipid peroxidation and protein oxidation in the spleen of rats nih.gov. In primary cultured hepatocytes, aniline exposure has been shown to significantly increase ROS and malondialdehyde (MDA) levels, a marker of lipid peroxidation, while decreasing levels of GSH and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) nih.gov.

Although specific studies on this compound are not available, it is plausible that its aniline moiety could undergo metabolic activation leading to the generation of ROS and subsequent oxidative stress. The tetrafluoroethoxy substituent may influence the rate and site of metabolism, thereby modulating its potential to induce oxidative stress. Research is needed to determine the specific effects of this compound on cellular redox homeostasis and the activity of key antioxidant enzymes.

Table 1: Potential Biomarkers of Oxidative Stress in Response to Anilino-Compound Exposure

| Biomarker | Description | Potential Effect of Anilino-Compound Exposure |

| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen, such as superoxide anion and hydrogen peroxide. | Increased production |

| Malondialdehyde (MDA) | A product of lipid peroxidation, used as an indicator of oxidative damage to cell membranes. | Increased levels |

| Glutathione (GSH) | A major cellular antioxidant that plays a crucial role in detoxifying ROS. | Depletion of levels |

| Superoxide Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of the superoxide radical. | Decreased activity |

| Catalase (CAT) | An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Decreased activity |

Fluoride Release and Potential Toxicity

A significant toxicological consideration for many organofluorine compounds is the potential for metabolic defluorination, leading to the release of fluoride ions (F⁻) or other toxic, small fluorinated molecules nih.govacs.org. The carbon-fluorine bond is exceptionally strong; however, enzymatic processes can cleave this bond, particularly in highly fluorinated motifs nih.gov. While a certain level of fluoride is beneficial, excessive systemic exposure can lead to toxicity, including skeletal fluorosis and gastrointestinal issues nih.govacs.org.

The metabolism of fluoroethers, such as the tetrafluoroethoxy group in the subject compound, can be a source of toxic metabolites nih.gov. One particularly harmful metabolite that can arise from the breakdown of some fluorine-containing drugs is fluoroacetic acid, which can disrupt the Krebs cycle nih.govacs.org. The metabolic stability of the tetrafluoroethoxy group in this compound is a critical unknown. Studies on other fluorinated compounds have shown that the extent of defluorination can vary significantly depending on the specific chemical structure and the metabolic pathways involved nih.gov. For instance, prolonged administration of high doses of the antifungal drug voriconazole, which undergoes defluorination, has been associated with toxicity due to fluoride exposure nih.gov.

The nephrotoxicity of tetrafluoroethylene is believed to be linked to the hepatic glutathione conjugate of the compound. Following excretion and degradation in the bile, the cysteine conjugate is reabsorbed and further metabolized in the kidney by the enzyme beta-lyase to a cytotoxic species nih.gov. While this compound is structurally different, this highlights a potential pathway for the bioactivation of fluorinated compounds.

Further research is imperative to determine if this compound undergoes metabolic defluorination and to what extent. Monitoring for increased urinary fluoride excretion in preclinical studies would be a key indicator of this metabolic pathway nih.gov.

Quantitative Structure-Activity Relationships (QSAR) in Environmental and Toxicological Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity researchgate.netnih.govljmu.ac.uk. These models are increasingly used in toxicology to predict the potential hazards of new chemicals, thereby reducing the need for extensive animal testing and providing a means to prioritize compounds for further investigation nih.govljmu.ac.uk.

Relating Molecular Structure to Biological Activity and Toxicity

The toxicity of aniline and its derivatives has been the subject of numerous QSAR studies researchgate.netscientific.netnih.gov. These studies have identified several molecular descriptors that are predictive of toxicity. For aquatic organisms, key descriptors often include hydrophobicity (log P), which governs the partitioning of the chemical into biological membranes, and electronic parameters that describe the reactivity of the molecule researchgate.net. For instance, the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) can indicate the susceptibility of the molecule to electrophilic or nucleophilic attack, which is often a key step in toxic mechanisms scientific.net.

The presence of the tetrafluoroethoxy group in this compound will significantly influence these molecular descriptors. The high electronegativity of fluorine atoms can alter the electron distribution within the aniline ring, affecting its reactivity and interaction with biological targets. Furthermore, the bulky and lipophilic nature of the tetrafluoroethoxy group will impact the compound's hydrophobicity and steric properties.

QSAR models developed for fluorinated compounds have highlighted the importance of descriptors related to the degree of halogenation ut.ee. The development of robust QSAR models for fluorinated anilines would require a comprehensive dataset of structurally similar compounds with reliable toxicity data. Such models could then be used to predict the potential toxicity of this compound and guide further empirical testing. The insights gained from these models can help in understanding the structural features that contribute to toxicity, such as the potential for the formation of reactive metabolites or the ability to interact with specific biological pathways.

Table 2: Key Molecular Descriptors in QSAR Models for Aniline Toxicity

| Descriptor | Description | Relevance to Toxicity |

| Log P (Octanol-Water Partition Coefficient) | A measure of a compound's hydrophobicity. | Influences absorption, distribution, and membrane partitioning. |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the ability of a molecule to donate electrons. | Relates to the susceptibility of the molecule to oxidation and electrophilic attack. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept electrons. | Relates to the susceptibility of the molecule to reduction and nucleophilic attack. |

| Molecular Volume/Size | The three-dimensional space occupied by a molecule. | Can influence steric interactions with biological targets. |

| Electronic Parameters (e.g., Hammett constants) | Quantify the electron-donating or electron-withdrawing nature of substituents. | Affects the reactivity and metabolic stability of the aniline ring. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Fluoroalkoxy Anilines

The synthesis of fluoroalkoxy anilines, including 3-(1,1,2,2-tetrafluoroethoxy)aniline, is a cornerstone of their accessibility for further research and application. While traditional methods exist, current research is focused on developing more efficient, versatile, and milder synthetic protocols.

A significant trend is the advancement of late-stage fluorination and amination techniques. For instance, photocatalysis is emerging as a powerful tool for the defluorinative amination of fluoroarenes. acs.org One such method utilizes a photocatalyst that can achieve multiple stable redox states upon visible-light excitation, enabling the amination of challenging fluorobenzene (B45895) substrates under mild conditions. acs.org This approach has shown success in preparing complex aromatic amines from various fluoroarenes. acs.org

Another area of intense research is the development of novel reagents and catalytic systems. For example, protocols using hypervalent iodine reagents, such as the Togni reagent II, have been developed for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives. nih.gov These methods can be applied to a broad spectrum of substrates, providing valuable building blocks for pharmaceuticals and functional materials. nih.gov Furthermore, research into transition-metal catalysis, particularly with copper and palladium, continues to yield new ways to form C-N bonds. Copper iodide (CuI) nanoparticles have been used to catalyze the synthesis of anilines from aryl halides in the absence of organic solvents, and palladium-catalyzed three-component reactions offer a one-pot process to N-formylanilines from aryl iodides. organic-chemistry.org

Future efforts will likely concentrate on expanding the substrate scope of these modern reactions to include a wider variety of fluoroalkoxy groups and substitution patterns. The goal is to create a modular platform that allows for the precise and efficient synthesis of a diverse library of fluoroalkoxy anilines.

In-depth Mechanistic Investigations of Complex Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. For reactions involving fluoroalkoxy anilines, mechanistic studies are key to controlling selectivity and improving yields.

Kinetic studies are a fundamental tool for elucidating these mechanisms. For example, investigations into the reactions of substituted anilines have shown that many processes involve the formation of a complex in a fast equilibrium step, followed by a slower decomposition of that complex. rsc.org By analyzing the reaction rates under different conditions, researchers can calculate key thermodynamic parameters and propose detailed reaction pathways. rsc.org

Modern mechanistic studies increasingly combine experimental data with computational analysis. For photocatalytic reactions, such as the defluorinative amination of fluoroarenes, mechanistic studies have revealed unprecedented pathways involving multiple photon excitations within a single catalytic cycle. acs.org Researchers propose plausible mechanistic cycles that involve the generation of active radical cation species to explain the reaction's efficiency. acs.org Similarly, investigations into nickel-catalyzed cross-coupling reactions are providing insights into how factors like the choice of Grignard reagent can promote the activation of strong carbon-fluorine (C-F) bonds. chem8.org